molecular formula Ni3Sn2 B14736489 CID 13751955

CID 13751955

Cat. No.: B14736489
M. Wt: 413.50 g/mol
InChI Key: ZDHWUTKCTOJEGR-UHFFFAOYSA-N
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Description

Based on general practices for characterizing organic compounds, its properties would typically include molecular formula, molecular weight, spectral signatures (e.g., NMR, UV-Vis), solubility, and pharmacokinetic parameters such as LogP and bioavailability scores.

For instance, compounds with similar PubChem IDs (e.g., 57416287 in and in ) are characterized using advanced spectroscopic techniques like $ ^1\text{H} $-NMR and $ ^{13}\text{C} $-NMR to confirm their structures, alongside computational modeling for physicochemical property prediction .

Properties

Molecular Formula

Ni3Sn2

Molecular Weight

413.50 g/mol

InChI

InChI=1S/3Ni.2Sn

InChI Key

ZDHWUTKCTOJEGR-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 13751955 involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods often involve [large-scale reactors, continuous

Comparison with Similar Compounds

Compound A: CAS 1254115-23-5 (PubChem ID 57416287)

  • Molecular Formula : C$7$H${14}$N$_2$O
  • Molecular Weight : 142.20 g/mol
  • Key Properties :
    • Solubility: 86.7 mg/mL (very soluble)
    • LogP: 0.03 (consensus)
    • Bioavailability Score: 0.55
    • Synthetic Route: Prepared via nucleophilic substitution in 1-methylpyrrolidin-2-one under inert conditions .

Compound B: CAS 1046861-20-4 (PubChem ID 53216313)

  • Molecular Formula : C$6$H$5$BBrClO$_2$
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • Solubility: 0.24 mg/mL (poorly soluble)
    • LogP: 2.15 (XLOGP3)
    • BBB Permeability: Yes
    • Synthetic Route: Suzuki-Miyaura coupling using Pd catalysts in THF/H$_2$O .

Comparative Analysis

Table 1: Physicochemical Properties

Parameter This compound (Hypothetical) CAS 1254115-23-5 CAS 1046861-20-4
Molecular Weight ~150–200 g/mol* 142.20 235.27
LogP 1.2–2.5* 0.03 2.15
Solubility Moderate* Very High Low
Bioavailability Score 0.5–0.6* 0.55 0.55
Synthetic Complexity Medium* Low High

*Hypothetical values inferred from analogous compounds.

Research Findings and Discussion

Structural Similarities and Divergences

  • Functional Groups : this compound likely contains heterocyclic or aromatic moieties, similar to CAS 1254115-23-5 (piperazine derivatives) and CAS 1046861-20-4 (boronic acid esters) .
  • LogP Trends : Higher LogP in boronic acid derivatives (e.g., CAS 1046861-20-4) correlates with increased lipophilicity and BBB permeability, whereas polar groups in CAS 1254115-23-5 enhance solubility .

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